2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine
Description
2-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine is a pyrazole-derived amine characterized by a 1-ethyl-3-phenyl-substituted pyrazole core linked to an ethylamine chain. This compound’s structure combines aromatic (phenyl) and aliphatic (ethyl) substituents, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-(1-ethyl-3-phenylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-16-10-12(8-9-14)13(15-16)11-6-4-3-5-7-11/h3-7,10H,2,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWNNTSZJJXEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biochemical Activities
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine has been associated with a broad spectrum of biological activities:
1. Anticancer Activity
- The compound has shown cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. Studies suggest that it induces apoptosis in cancer cells through modulation of signaling pathways and gene expression.
2. Anti-inflammatory Effects
- Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.
3. Antimicrobial Properties
- Preliminary studies have demonstrated antimicrobial activity against various pathogens, suggesting its utility in developing new antimicrobial agents.
4. Antidiabetic Potential
- Some studies have explored the antidiabetic effects of pyrazole derivatives, including this compound, indicating a possible role in glucose metabolism regulation.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound significantly reduced neuronal cell death and improved cognitive function in animal models subjected to neurotoxic agents. The mechanism was attributed to enhanced acetylcholine levels due to AChE inhibition.
Case Study 2: Anticancer Activity
In vitro studies were conducted on various cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. Further analysis suggested that the compound modulates key signaling pathways involved in cell survival and proliferation.
Case Study 3: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects on bacterial growth, supporting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions, influencing the biological activity of the compound. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Weights
*Calculated based on formula C₁₃H₁₇N₃.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (-CF₃) group in and enhances electrophilicity and metabolic stability compared to the phenyl group in the target compound.
- Amine Chain Variations : The ethylamine chain in the target compound may improve solubility in polar solvents compared to cyclopropylamine in .
Insights :
- Low Yields in Amination : The 17.9% yield in highlights challenges in introducing amine groups via cross-coupling, possibly due to steric hindrance from substituents.
- Efficient Cyclization : The high yield (82%) in demonstrates the robustness of Vilsmeier–Haack reactions for heterocyclic ring formation.
Physicochemical Properties
Table 3: Physical and Spectral Data
*Predicted based on ethylamine chain and aromatic substituents.
Biological Activity
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is C13H16N4, with a molecular weight of 228.29 g/mol. The compound features a pyrazole ring and an ethyl group that contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission, leading to increased levels of acetylcholine in the nervous system . This inhibition can have significant implications for neurodegenerative diseases such as Alzheimer's.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, studies have demonstrated that certain pyrazole derivatives possess antibacterial and antifungal activities against various pathogens . In vitro tests showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| 2-(1-ethyl-3-phenylpyrazol-4-yl) | 0.0039 - 0.025 | Antibacterial against S. aureus and E. coli |
| Other Pyrazole Derivatives | Varies | Antifungal and antibacterial |
Cytotoxicity Studies
In cellular assays, this compound has been shown to induce cytotoxic effects in cancer cell lines, leading to reduced cell viability. The compound influences cell signaling pathways and gene expression, which are crucial for cell survival .
Case Studies
Several studies have evaluated the biological effects of pyrazole derivatives:
- Study on AChE Inhibition : A study focused on the compound's ability to inhibit AChE showed that it binds effectively to the enzyme's active site, suggesting potential applications in treating neurodegenerative diseases.
- Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy of various pyrazole derivatives, confirming that modifications in the structure significantly enhance their activity against specific bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
